Rimegepant

説明

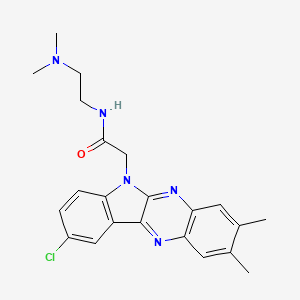

リメゲパントは、経口投与される小型のカルシトニン遺伝子関連ペプチド受容体拮抗薬です。 これは、主に成人における有 aura または無 aura の片頭痛の急性治療および片頭痛の断続的予防治療に使用されます 。 リメゲパントは、経口崩壊錠として配合されているため、使いやすく、潜在的に応答時間が速い可能性があります .

2. 製剤方法

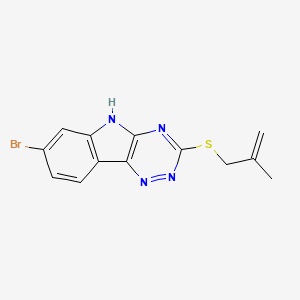

合成経路と反応条件: リメゲパントの合成には、重要な中間体の生成と、その後のカップリングを含む、複数のステップが含まれます。 このプロセスは、通常、シクロヘプタピリジン中間体の調製から始まり、次に官能基化されて必要な置換基が導入されます 。 最後のステップでは、この中間体を特定の反応条件下でイミダゾピリジン誘導体とカップリングしてリメゲパントが得られます .

工業生産方法: リメゲパントの工業生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、高収率反応、効率的な精製技術、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と純度が保証されます .

作用機序

リメゲパントは、カルシトニン遺伝子関連ペプチド受容体を拮抗することによって効果を発揮します。 この受容体は、片頭痛の病態生理に関与しており、リメゲパントによるその遮断は、片頭痛の病態生理に関係する痛みの促進分子の活性を阻止するのに役立ちます 。 分子標的は、カルシトニン遺伝子関連ペプチド受容体を含み、関与する経路は、痛みと炎症に関連するものです .

6. 類似の化合物との比較

リメゲパントは、ウブロゲパントやアトゲパントなどの他のカルシトニン遺伝子関連ペプチド受容体拮抗薬と比較されます。 これらのすべての化合物は、同様の作用機序を共有していますが、リメゲパントは、片頭痛の急性治療と予防治療の両方で承認されているという点で独特です 。その他の類似の化合物には、次のものがあります。

ウブロゲパント: 片頭痛の急性治療に使用される別のカルシトニン遺伝子関連ペプチド受容体拮抗薬。

アトゲパント: 片頭痛の予防治療に使用されます。

ラスミディタン: 片頭痛の急性治療に使用されるセロトニン受容体アゴニスト

リメゲパントの経口崩壊錠としての独自の製剤と、その二重の治療上の承認は、片頭痛の管理における貴重な選択肢となっています .

生化学分析

Biochemical Properties

Rimegepant plays a significant role in biochemical reactions by blocking the CGRP receptors . It effectively antagonizes CGRP activity at both the CGRP receptor and the structurally related amylin 1 (AMY 1) receptor, but is approximately 30-fold more effective at blocking the CGRP receptor .

Cellular Effects

This compound influences cell function by preventing the activity of a pronociceptive molecule that has been implicated in migraine pathophysiology . It helps to abort migraine headaches and has a relatively rapid onset of effect .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the CGRP receptors . This antagonism of the CGRP pathway has become an attractive target for migraine therapy as it has no observed vasoconstrictive properties and is therefore safer for use in patients with contraindications to standard therapy .

Temporal Effects in Laboratory Settings

In pivotal phase III trials, this compound was more effective than placebo at relieving pain and the most bothersome symptom when taken as needed for the acute treatment of migraine . The beneficial effects of this compound in reducing migraine frequency and improving quality of life were maintained over the longer term (up to 52 weeks) .

Metabolic Pathways

This compound is metabolized mainly through CYP3A4 and CYP2C9 . Concurrent administration with CYP450 inducers and inhibitors result in altered levels of this compound efficacy and risk .

Transport and Distribution

The drug’s oral bioavailability is approximately 64% , indicating that it is effectively absorbed and distributed in the body.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rimegepant involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a cycloheptapyridine intermediate, which is then functionalized to introduce the necessary substituents . The final step involves the coupling of this intermediate with an imidazopyridine derivative under specific reaction conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

反応の種類: リメゲパントは、次のようなさまざまな化学反応を起こします。

酸化: リメゲパントは、特定の条件下で酸化されて、酸化誘導体を生成することがあります。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物:

4. 科学研究における用途

リメゲパントは、幅広い科学研究における用途があります。

化学: カルシトニン遺伝子関連ペプチド受容体拮抗薬とその化学的性質の研究におけるモデル化合物として使用されます。

生物学: リメゲパントは、生物学的受容体との相互作用とその細胞経路への影響について研究されています。

医学: 片頭痛やその他の神経疾患の治療における治療の可能性について、広く研究されています。

科学的研究の応用

Rimegepant has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of calcitonin gene-related peptide receptor antagonists and their chemical properties.

Biology: this compound is studied for its interactions with biological receptors and its effects on cellular pathways.

Medicine: It is extensively researched for its therapeutic potential in treating migraines and other neurological conditions.

Industry: this compound’s synthesis and production methods are of interest in pharmaceutical manufacturing and process optimization

類似化合物との比較

Rimegepant is compared with other calcitonin gene-related peptide receptor antagonists such as ubrogepant and atogepant. While all these compounds share a similar mechanism of action, this compound is unique in its dual approval for both acute treatment and preventive treatment of migraines . Other similar compounds include:

Ubrogepant: Another calcitonin gene-related peptide receptor antagonist used for acute migraine treatment.

Atogepant: Used for the preventive treatment of migraines.

Lasmiditan: A serotonin receptor agonist used for acute migraine treatment

This compound’s unique formulation as an orally disintegrating tablet and its dual therapeutic approval make it a valuable option in migraine management .

特性

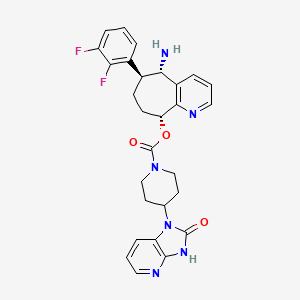

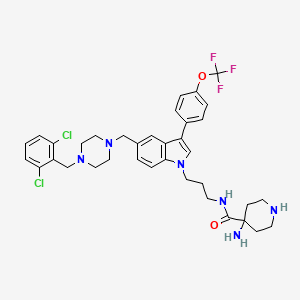

IUPAC Name |

[(5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F2N6O3/c29-20-6-1-4-17(23(20)30)18-8-9-22(25-19(24(18)31)5-2-12-32-25)39-28(38)35-14-10-16(11-15-35)36-21-7-3-13-33-26(21)34-27(36)37/h1-7,12-13,16,18,22,24H,8-11,14-15,31H2,(H,33,34,37)/t18-,22+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNAOFGYEFKHPB-ANJVHQHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=CC=N2)C(C1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C=CC=N2)[C@H]([C@@H]1C3=C(C(=CC=C3)F)F)N)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156003 | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The currently accepted theory of migraine pathophysiology considers dysfunction of the central nervous system, in particular the trigeminal ganglion, to be the root cause behind the condition. Activation of the trigeminal ganglion triggers the stimulation of trigeminal afferents that project to the spinal cord and synapse on various pain-sensing intra- and extracranial structures, such as the dura mater. Pain signals are then further transmitted via second-order ascending neurons to the brainstem, hypothalamus, and thalamic nuclei, and from there to several cortical regions (e.g. auditory, visual, motor cortices). The trigeminal ganglion appears to amplify and perpetuate the migraine headache pain through the activation of perivascular fibers and the release of molecules involved in pain generation, such as calcitonin gene-related peptide (CGRP). The α-isoform of CGRP, expressed in primary sensory neurons, is a potent vasodilator and has been implicated in migraine pathogenesis - CGRP levels are acutely elevated during migraine attacks, return to normal following treatment with triptan medications, and intravenous infusions of CGRP have been shown to trigger migraine-like headaches in migraine patients. In addition to its vasodilatory properties, CGRP appears to be a pronociceptive factor that modulates neuronal excitability to facilitate pain responses. Rimegepant is an antagonist of the calcitonin gene-related peptide receptor - it competes with CGRP for occupancy at these receptors, preventing the actions of CGRP and its ability to amplify and perpetuate migraine headache pain, ultimately terminating the headache. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1289023-67-1 | |

| Record name | Rimegepant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289023-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimegepant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1289023671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimegepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12457 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimegepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMEGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/997WVV895X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)